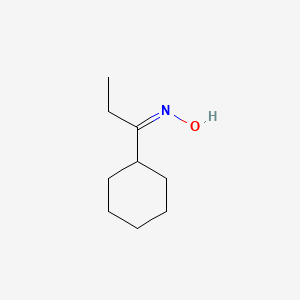
Dimagnesium germanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimagnesium germanide (GeMg2) is a compound of germanium and magnesium . It has a molecular weight of 121.24 g/mol . The compound is made up of two magnesium atoms and one germanium atom .
Molecular Structure Analysis
The molecular structure of Dimagnesium germanide is represented by the formula GeMg2 . The compound is made up of two magnesium atoms and one germanium atom .
Physical And Chemical Properties Analysis
Dimagnesium germanide has a molecular weight of 121.24 g/mol . It does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds . The compound has a complexity of 0 as computed by Cactvs 3.4.8.18 .
Scientific Research Applications
Thermoelectric Properties : Dimagnesium silicide (Mg2Si), a compound related to dimagnesium germanide, has been identified as a promising thermoelectric material for energy conversion in the intermediate temperature range of 300 to 600°C. It's notable for its abundance and non-toxic processing by-products (Matsuno & Itoh, 2009).
Copolymerization Catalysts : Dimagnesium complexes have been reported as highly active catalysts for the copolymerization of cyclohexene oxide and carbon dioxide, showing high turnover numbers and frequencies. These findings suggest potential applications in polymer science (Kember & Williams, 2012).
Magnetic and Electronic Properties : Research into silicides and germanides, which include compounds like dimagnesium germanide, focuses on their potential applications in microelectronics, especially for contacting germanium-based electronics. Their crystallographic texture and magnetic properties are of particular interest (Schutter et al., 2016).
Nanomaterials : Dimagnesium manganese oxide, a spinel-type structure, has been studied for its magnetic and electrocatalytic properties. Such materials are relevant in electrode applications, and their nanostructure can be controlled to optimize these properties (Garg et al., 2013).
Hydride Chemistry : The synthesis and characterization of dimagnesium complexes in 'inverse crown' chemistry, including hydride encapsulation, open up new avenues in the study of non-planar complex structures and their potential applications (Gallagher et al., 2002).
Mechanism of Action
Target of Action
Dimagnesium germanide, also known as germanium;magnesium, is a binary compound of germanium and magnesium It’s known that germanides of alkali and alkaline earth metals, including magnesium, can decompose to give germanium hydrides .
Mode of Action
It’s known that the compound forms a three-dimensional structure where magnesium is bonded to four equivalent germanium atoms to form a mixture of edge and corner-sharing mgge4 tetrahedra . This unique structure may influence its interactions with other compounds or targets.
Pharmacokinetics
The pharmacokinetics of drug delivery systems (ddss), which could potentially be used to deliver dimagnesium germanide, have been explored . These studies suggest that the in vivo behavior of DDSs can be significantly different from classical drugs, and engineering strategies can be used to improve their pharmacokinetics .
Result of Action
The specific molecular and cellular effects of dimagnesium germanide’s action are currently unknown due to the lack of extensive research. One study suggests that the reactions of several guanidinato coordinated magnesium(i) dimers with dihydrogen should be spontaneous, as they are exothermic by as much as 25 kcal/mol . This suggests that dimagnesium germanide may have potential reactivity under certain conditions.
Action Environment
The action of dimagnesium germanide can be influenced by environmental factors. For instance, germanides of alkali and alkaline earth metals, including magnesium, are readily decomposed by water and acids . Therefore, the presence of these substances in the environment could influence the action, efficacy, and stability of dimagnesium germanide.
Future Directions
properties
InChI |
InChI=1S/Ge.2Mg |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWJVOFAOUBYNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg].[Mg].[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeMg2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721499 |
Source


|
| Record name | Germane--magnesium (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310-52-7 |
Source


|
| Record name | Germane--magnesium (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of dimagnesium germanide?
A1: Dimagnesium germanide has the molecular formula Mg2Ge and a molecular weight of 133.26 g/mol.
Q2: What spectroscopic techniques have been employed to characterize dimagnesium germanide?
A2: While the provided research papers don't delve into the specifics of dimagnesium germanide spectroscopy, glow discharge optical spectroscopy (GDOS) has been used to analyze the impurity concentration profiles of implanted gallium arsenide, utilizing pure elements like germanium as standards. []
Q3: What are the known applications of dimagnesium germanide?
A3: The research papers provided do not specify any direct applications of dimagnesium germanide. They primarily focus on germanium (Ge) as an element and its presence in various compounds and alloys.
Q4: How does the strength of infrared window materials, like those containing germanium, change with the size of the window?
A4: Research indicates that the strength of a window, particularly those made of infrared window materials containing germanium, scales inversely with the size of the window. [] This means larger windows tend to have lower overall strength compared to smaller ones made from the same material.
Q5: What is the significance of third-order elastic constants in materials like germanium and magnesium oxide (MgO)?
A5: Third-order elastic constants provide valuable information about the anharmonic behavior of a material under pressure. Studies on germanium and magnesium oxide have utilized the pulse superposition method to determine ultrasonic velocity changes under uniaxial and hydrostatic pressure, allowing for the calculation of these constants. [] This information is crucial for understanding the materials' response to stress and strain beyond their elastic limit.
Q6: Are there any studies on the biological applications of compounds containing germanium, magnesium, and selenium?
A6: Yes, research has investigated the impact of nano aqua citrate solutions containing germanium, magnesium, and selenium on the biological control of pests. Specifically, studies examined the effects of these nano-citrates on the cultivation of Chouioia cunea Jang, a parasitic wasp used to control the fall webworm (Hyphantria cunea). Results showed improved biological effectiveness and reproductive capacity of the wasps when reared on a diet supplemented with these nano-citrates. []
Q7: How does the presence of germanium in functional clothing affect human physiology during exercise?
A7: A study exploring the effects of wearing germanium-treated functional clothing on middle-aged women during exercise found that it might improve oxygen-carrying capacity. While parameters like fatigue index, total work, and peak power remained unaffected, significant increases in red blood cell count, hemoglobin, and red cell distribution width were observed after exercise in the group wearing germanium-treated clothing. []
Q8: Has research investigated the potential link between trace elements like germanium, magnesium, and selenium, and the incidence of rheumatoid arthritis?
A8: Yes, a case-control study examined the association between serum levels of boron, copper, germanium, magnesium, selenium, and zinc with rheumatoid arthritis incidence in Iraqi patients. The study found significantly reduced serum levels of these elements in rheumatoid arthritis patients compared to healthy controls. [] This suggests a potential correlation between trace element deficiencies and the development of rheumatoid arthritis, warranting further investigation.
Q9: What role does germanium play in lithium-ion battery technology?
A9: Germanium is explored as a potential component in lithium-ion battery electrodes. Research focuses on developing electrode compositions with particles comprising germanium alongside other elements like tin, aluminum, silicon, and various transition metals. [] The goal is to enhance the electrochemical performance and stability of these batteries.
Q10: What are the environmental considerations regarding the use and disposal of materials containing germanium?
A10: While the provided research papers do not directly address the environmental impact of germanium-containing materials, they highlight the importance of responsible material use and waste management. [] Further research is needed to assess the specific environmental implications of dimagnesium germanide and develop sustainable practices for its handling and disposal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



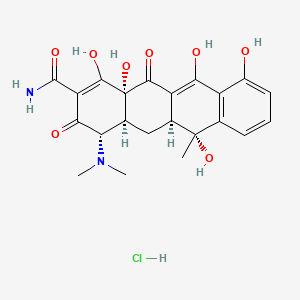
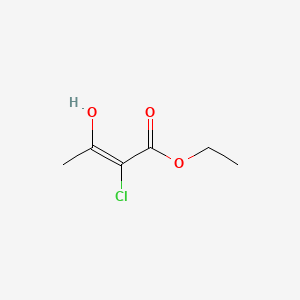
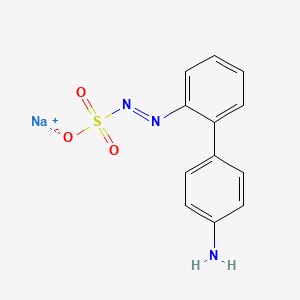

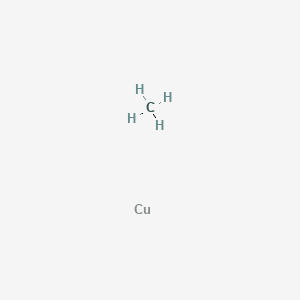
![1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one](/img/structure/B576337.png)

